1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4649-27-8
VCID: VC21320723
InChI: InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20)
SMILES: C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

CAS No.: 4649-27-8

Cat. No.: VC21320723

Molecular Formula: C15H9NO4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid - 4649-27-8

Specification

CAS No. 4649-27-8
Molecular Formula C15H9NO4
Molecular Weight 267.24 g/mol
IUPAC Name 1,3-dioxo-2-phenylisoindole-5-carboxylic acid
Standard InChI InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20)
Standard InChI Key LJQKDUGNSCMZSJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Introduction

IdentifierValue
CAS Number4649-27-8
Molecular FormulaC15H9NO4
Molecular Weight267.24 g/mol
InChIInChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20)
InChIKeyLJQKDUGNSCMZSJ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Structural Features and Chemical Properties

Molecular Structure

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid consists of a phthalimide core (isoindoline-1,3-dione) with a phenyl substituent on the nitrogen atom and a carboxylic acid group at the 5-position of the isoindoline ring. The compound's structure contributes significantly to its physical, chemical, and biological properties. The phthalimide moiety features two carbonyl groups in a cyclic imide structure, which influences the compound's reactivity and potential interactions with biological targets .

Physical and Chemical Properties

The compound exhibits several important physical and chemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in Table 2:

PropertyValue
Physical StateSolid
Molecular Weight267.24 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass267.05315777 Da

The moderately positive XLogP3 value (1.9) indicates that the compound has a balanced lipophilicity, suggesting potential for both aqueous solubility and membrane permeability, properties essential for drug candidates. The presence of one hydrogen bond donor (the carboxylic acid group) and four hydrogen bond acceptors (two carbonyl groups of the phthalimide and two from the carboxylic acid function) enables the compound to form multiple hydrogen bonds with target biomolecules, contributing to its potential biological activities .

Biological Activities and Applications

Enzyme Inhibition Properties

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives have demonstrated significant enzyme inhibitory activities, particularly against carbonic anhydrases and heparanase. Research has shown that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid exhibit potent inhibitory activities against endo-β-glucuronidase heparanase with IC50 values in the range of 200-500 nM .

The compound's structure, particularly the carboxylic acid moiety, appears to be crucial for its binding to the target enzymes. The carboxylic acid group can act as a zinc-binding group (ZBG) in carbonic anhydrase inhibition, interacting with the catalytic zinc ion present in the active site of these enzymes .

Carbonic Anhydrase Inhibition

Studies have investigated the inhibitory effects of isoindoline-1,3-dione derivatives, including 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, on human carbonic anhydrase isozymes (hCA-I and hCA-II). These enzymes play critical roles in various physiological processes, including respiration, pH regulation, and ion transport. Inhibition of these enzymes has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer .

The compound's ability to inhibit carbonic anhydrases is attributed to its structural features, particularly the carboxylic acid group, which can coordinate with the zinc ion in the active site of these enzymes. Additionally, the phenyl ring and the isoindoline core may engage in hydrophobic and hydrogen bonding interactions with amino acid residues in the enzyme's binding pocket .

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